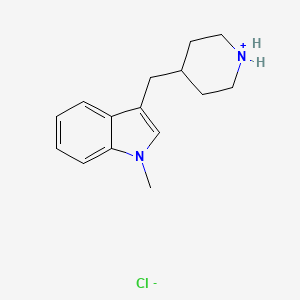

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride

Description

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride is a synthetic indole derivative characterized by a methyl group at position 1 of the indole core and a 4-piperidylmethyl substituent at position 3, with a hydrochloride salt enhancing its solubility. The compound’s hydrochloride form improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

CAS No. |

3558-36-9 |

|---|---|

Molecular Formula |

C15H21ClN2 |

Molecular Weight |

264.79 g/mol |

IUPAC Name |

1-methyl-3-(piperidin-1-ium-4-ylmethyl)indole;chloride |

InChI |

InChI=1S/C15H20N2.ClH/c1-17-11-13(10-12-6-8-16-9-7-12)14-4-2-3-5-15(14)17;/h2-5,11-12,16H,6-10H2,1H3;1H |

InChI Key |

LZHRATMJLLOKNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC3CC[NH2+]CC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reduction of Pyridinium Salt (Based on US Patent US2773875A)

One classical method involves the reduction of a pyridinium salt precursor to yield the target indole derivative:

- Starting material: 2-(3-indolylmethyl)-1-methylpyridinium iodide.

- Catalyst: Metallic oxide catalyst.

- Process: Reduction of the pyridinium salt produces 3-(1-methyl-2-piperidylmethyl)indole.

- Isolation: The hydriodide salt is converted to the free base by treatment with sodium hydroxide. The free base is purified by washing with ether and drying over potassium carbonate and potassium hydroxide.

- Salt formation: The free base is saturated with dry hydrogen chloride gas at 0°C to afford the hydrochloride salt.

- Purification: Recrystallization from alcohol yields the pure compound with a melting point of 228-230°C.

This method highlights the importance of the reduction step and subsequent acid-base manipulations to isolate the hydrochloride salt of the indole derivative.

Preparation via Grignard Reaction and Acid Chloride Coupling (Based on WO1992006973A1)

A more modern and versatile synthetic approach involves the following:

- Formation of indole magnesium bromide (Grignard reagent): Indole is reacted with an alkyl or aryl magnesium halide (e.g., ethylmagnesium bromide) in an inert solvent such as diethyl ether at temperatures ranging from -30°C to 50°C.

- Preparation of acid chloride: N-substituted pipecolinic acid derivatives (e.g., N-benzyloxycarbonyl-pipecolinic acid) are converted to their acid chlorides using oxalyl chloride in methylene chloride at -10°C to 25°C.

- Coupling reaction: The acid chloride solution is slowly added to the Grignard reagent solution at around 25°C under nitrogen atmosphere.

- Work-up: After reaction completion, the mixture is quenched with sodium hydrogen carbonate solution and extracted.

- Purification: The crude product is purified by column chromatography on silica gel using solvent systems such as methylene chloride:methanol:ammonium hydroxide or hexane:ethyl acetate gradients.

- Deprotection and further functionalization: Protecting groups such as benzyloxycarbonyl can be removed to yield the free amine, which can then be converted to the hydrochloride salt.

This method allows for structural versatility and control over stereochemistry by choice of starting materials and protecting groups. It is suitable for preparing 3-(N-methylpiperid-2-ylmethyl)-1H-indole derivatives, which are close analogs of the target compound.

Multi-Step Synthesis Involving Sulfonamide Intermediates and Catalytic Hydrogenation (Based on WO2006010079A2)

This advanced synthetic route involves:

- Step 1: Preparation of methyl-5-methylsulfamoylethyl-3-(4-pyridyl)-1H-2-indole carboxylate via diazotization and coupling reactions.

- Step 2: Conversion to methyl-3-(1-methyl-4-piperidyl)-5-methylsulfamoylethyl-1H-2-indole carboxylate through catalytic hydrogenation using Raney nickel under hydrogen pressure (10.7 kg/cm², 50°C, 12 hours).

- Step 3: Hydrolysis and acidification steps to convert esters to acids and form the hydrochloride salt.

- Monitoring: Reaction progress is monitored by thin layer chromatography (TLC), high performance liquid chromatography (HPLC), and mass spectrometry.

- Isolation: The final hydrochloride salt is isolated by filtration, washing, and drying, with yields around 75% and melting points in the range of 247-249°C.

This process is suitable for large-scale synthesis and provides high purity and yield. It involves sophisticated catalytic reduction and sulfonamide chemistry, offering a route to the hydrochloride salt of the target compound or closely related derivatives.

Comparative Summary Table of Preparation Methods

Research Results and Notes

- The reduction of pyridinium salts (Method 1) is a classical and straightforward approach but may require careful control of reaction conditions to avoid side products.

- The Grignard-based method (Method 2) offers flexibility in modifying the indole nitrogen and the piperidyl substituent, allowing for synthesis of analogs and derivatives.

- The sulfonamide-based catalytic hydrogenation method (Method 3) is suitable for industrial scale synthesis, providing high yields and purity, with well-established monitoring techniques.

- Protecting groups such as benzyloxycarbonyl are critical in avoiding side reactions during acid chloride formation and coupling steps.

- The hydrochloride salt formation typically involves saturation of the free base with dry hydrogen chloride gas or acidification with hydrochloric acid in solution, followed by recrystallization.

Chemical Reactions Analysis

Types of Reactions

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted indole derivatives with various alkyl or acyl groups.

Scientific Research Applications

Chemical Properties and Structure

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride is a derivative of indole with a molecular formula of and a molecular weight of approximately 256.77 g/mol. Its structure includes an indole ring substituted with a piperidylmethyl group, which contributes to its biological activity.

Pharmacological Applications

1. Migraine Treatment

The primary application of this compound is in the management of migraines. It is known under the trade name Naratriptan , which is marketed for its selective vasoconstrictor activity that alleviates migraine symptoms by targeting serotonin receptors (5-HT_1B and 5-HT_1D) in the brain .

2. Mechanism of Action

The compound acts as a selective agonist for serotonin receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This mechanism helps reduce headache severity and frequency in patients suffering from migraines.

Synthesis and Development

The synthesis of this compound involves several chemical reactions:

- Condensation Reaction : The key step involves the condensation of a piperidone derivative with an appropriate substituted indole derivative in an acidic medium .

- Purification : Following synthesis, the compound undergoes purification processes such as recrystallization to achieve the desired purity and yield.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Mechanism of Action

The mechanism of action of Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperidylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

3-(4-(4-Phenylpiperazin-1-yl)phenyl)methyl-1H-indole (3a)

- Structure : Indole core with a phenylpiperazine-linked methyl group at position 3.

- Properties : Lower yield (49%) in synthesis compared to the target compound, with a melting point of 140.5°C .

- Activity: Not explicitly stated, but piperazine derivatives are often explored for receptor binding due to their nitrogen-rich heterocycles.

7-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole (304b)

- Structure : Chlorinated indole with a methylpiperidine group at position 3.

- Synthesis : Achieved via hydroformylation/Fischer indolization (96% yield) .

- Activity: Chlorine substitution may enhance lipophilicity and alter target interactions compared to the non-chlorinated target compound.

1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Hydrochloride

Functional Analogues with Diverse Substituents

Organoselenium Indoles (e.g., 1-Methyl-3-(phenylselanyl)-1H-indole)

- Structure : Selenium replaces the piperidine group.

- Activity : Exhibits antidepressant and anxiolytic effects in murine models .

- Comparison : The selanyl group introduces redox-modulating properties absent in the target compound, which may influence both efficacy and toxicity profiles.

ACNU (1-(4-Amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea Hydrochloride)

- Structure : Nitrosourea with a pyrimidinylmethyl group.

- Properties : Log P = 0.92; water solubility varies with pH (44.6 mg/mL at pH 3.3 vs. 0.7 mg/mL at pH 6.8) .

- Activity : Antitumor agent inhibiting DNA synthesis; structurally distinct but shares the hydrochloride salt for solubility enhancement .

Methixene Hydrochloride

- Structure : Piperidine linked to a thioxanthene group.

Physicochemical and Pharmacokinetic Considerations

Solubility and log P

- Target Compound : Hydrochloride salt likely increases solubility compared to free bases (e.g., ACNU’s free base has log P = 1.53, while its hydrochloride form is more hydrophilic) .

- Chlorinated Derivatives : Introduction of chlorine (e.g., 304b) may increase log P, enhancing membrane permeability but reducing aqueous solubility .

Antitumor Potential

Biological Activity

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride, also known as 1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₄ClN₃

- Molecular Weight : 227.70 g/mol

- IUPAC Name : 1-Methyl-3-(4-piperidinyl)-1H-indole hydrochloride

Indole derivatives have been shown to interact with various biological targets. The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve modulation of neurotransmitter systems and potential opioid receptor interactions.

Opioid Receptor Affinity

Research indicates that compounds related to this indole structure exhibit significant affinity for μ-opioid receptors. For instance, derivatives in the fentanyl series demonstrate high μ-selectivity with varying affinities for δ- and κ-opioid receptors. Studies suggest that increasing μ affinity may decrease selectivity towards other receptors .

Analgesic Properties

The analgesic properties of this compound have been investigated in various preclinical studies.

- ED50 Values : In related compounds within the piperidine class, the effective dose (ED50) values were reported to be around 2 mg/kg for the most active derivatives . This suggests that similar analogs may exhibit comparable analgesic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indole derivatives against pathogens such as Mycobacterium tuberculosis. A structure-activity relationship (SAR) study identified several analogs with promising activity against this pathogen. For example, modifications to the piperidine ring led to compounds with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM .

Case Study 1: Opioid Receptor Interaction

A study focusing on the synthesis of piperidine derivatives revealed that certain modifications could enhance their binding affinity to opioid receptors. The research highlighted that compounds with a piperidine moiety showed varying degrees of analgesic activity depending on their structural modifications .

Case Study 2: Antimycobacterial Activity

Another significant investigation involved a high-throughput screening of indole derivatives against Mycobacterium tuberculosis. The study found that certain substitutions on the indole structure significantly improved antimicrobial activity while reducing undesirable physicochemical properties .

Summary of Biological Activities

Q & A

Basic Question: What are the recommended synthetic routes for Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride, and how can reaction conditions be optimized for purity?

Methodological Answer:

- Key Steps :

- Intermediate Preparation : Synthesize the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling, followed by alkylation at the 3-position with a 4-piperidylmethyl group.

- Quaternization and Salt Formation : React the free base with hydrochloric acid under controlled pH (2–3) to precipitate the hydrochloride salt.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of alkylating agents and temperature (40–60°C) to minimize by-products like over-alkylated derivatives .

Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the indole aromatic protons (δ 7.0–7.5 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm). Compare with PubChem data for analogous indole-piperidine hybrids .

- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹, hydrochloride salt) and C–Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15H20ClN2) and isotopic patterns. Cross-reference with NIST Chemistry WebBook entries for fragmentation patterns .

Basic Question: How should solubility and stability be assessed for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Profiling :

- Use shake-flask method: Dissolve 10 mg in 1 mL of solvent (e.g., water, DMSO, ethanol) at 25°C. Centrifuge and quantify supernatant via UV-Vis (λmax ~280 nm for indole).

- Critical Solvents : Prioritize DMSO for stock solutions (≥50 mM) and PBS (pH 7.4) for biological assays.

- Stability Testing :

- Store lyophilized powder at -20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis or oxidation by-products .

Advanced Question: What in vitro assays are suitable for evaluating its bioactivity, and how can false positives be mitigated?

Methodological Answer:

- Assay Design :

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines). Include cytotoxicity controls (e.g., HEK293 cells) to distinguish selective activity .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or sigma receptors) with [3H]-ligands. Validate specificity via counter-screening against unrelated targets.

- False-Positive Mitigation : Pre-filter compounds (0.22 µm) to remove aggregates. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm hits .

Advanced Question: How should researchers address contradictions in reported synthetic yields or biological data across studies?

Methodological Answer:

- Root-Cause Analysis :

- Synthesis Discrepancies : Compare reaction scales, solvent purity, and catalyst batches. Replicate low-yield protocols with inert atmosphere (N2/Ar) to exclude oxygen-mediated side reactions.

- Biological Variability : Standardize cell lines (ATCC authentication) and assay conditions (e.g., serum-free media for receptor studies). Perform meta-analysis of literature EC50 values to identify outliers .

- Collaborative Validation : Share compound samples with independent labs for cross-validation of key findings.

Advanced Question: What computational and experimental methods are effective for studying target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: e.g., 5-HT2A receptor) to predict binding modes. Prioritize poses with hydrogen bonding to the piperidine nitrogen and indole π-π stacking .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Safety Question: What are the critical safety protocols for handling this compound in a research laboratory?

Methodological Answer:

- PPE Requirements : Nitrile gloves (tested for HCl resistance), lab coat, and safety goggles. Use fume hood for weighing and dissolution .

- Exposure Controls :

- Inhalation Risk : Use HEPA-filtered respirators if handling powdered form.

- Spill Management : Neutralize with sodium bicarbonate, then collect with absorbent pads.

- First Aid : For skin contact, rinse with 0.1 M NaOH (pH 7–8) to counteract HCl, followed by water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.